tert-Butyl (3S)-3-ethenylpiperidine-1-carboxylate
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Overview
Description
tert-Butyl (3S)-3-ethenylpiperidine-1-carboxylate is an organic compound that features a piperidine ring substituted with a tert-butyl ester and an ethenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (3S)-3-ethenylpiperidine-1-carboxylate typically involves the reaction of a piperidine derivative with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction conditions often include an inert atmosphere and a solvent like dichloromethane to facilitate the reaction .
Industrial Production Methods
Industrial production methods for tert-butyl esters, including this compound, often utilize flow microreactor systems. These systems offer a more efficient, versatile, and sustainable approach compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl (3S)-3-ethenylpiperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The ethenyl group can be oxidized to form corresponding epoxides or diols.
Reduction: The ethenyl group can be reduced to an ethyl group using hydrogenation reactions.
Substitution: The tert-butyl ester can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Oxidation: Common reagents include m-chloroperbenzoic acid (m-CPBA) for epoxidation.
Reduction: Hydrogen gas with a palladium on carbon (Pd/C) catalyst is often used for hydrogenation.
Substitution: Acidic conditions, such as hydrochloric acid in water, are used for hydrolysis.
Major Products Formed
Oxidation: Epoxides or diols.
Reduction: Ethyl-substituted piperidine derivatives.
Substitution: Carboxylic acids.
Scientific Research Applications
tert-Butyl (3S)-3-ethenylpiperidine-1-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new pharmaceuticals.
Mechanism of Action
The mechanism of action of tert-Butyl (3S)-3-ethenylpiperidine-1-carboxylate involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
tert-Butyl carbamate: Another tert-butyl ester with similar protective group properties.
tert-Butyl (3S)-3-aminobutanoate: A related compound with an amino group instead of an ethenyl group.
Uniqueness
tert-Butyl (3S)-3-ethenylpiperidine-1-carboxylate is unique due to its combination of a piperidine ring, a tert-butyl ester, and an ethenyl group
Properties
Molecular Formula |
C12H21NO2 |
---|---|
Molecular Weight |
211.30 g/mol |
IUPAC Name |
tert-butyl (3S)-3-ethenylpiperidine-1-carboxylate |
InChI |
InChI=1S/C12H21NO2/c1-5-10-7-6-8-13(9-10)11(14)15-12(2,3)4/h5,10H,1,6-9H2,2-4H3/t10-/m1/s1 |
InChI Key |
JCQBWMAWTUBARI-SNVBAGLBSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCC[C@H](C1)C=C |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(C1)C=C |
Origin of Product |
United States |
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